molecular formula C21H26N4O2 B2890646 N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 1049468-79-2

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No. B2890646
M. Wt: 366.465
InChI Key: JSVFGYNLBFMLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The phenyl group attached to the piperazine ring could potentially enhance the lipophilicity of the compound, which might influence its pharmacokinetic properties .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a heterocyclic amine, and two amide groups. The presence of these functional groups could influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the piperazine ring could potentially undergo N-alkylation, and the amide groups could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. Factors such as its degree of ionization, solubility, and lipophilicity could influence its behavior in a biological system .

Scientific Research Applications

Arylpiperazine Derivatives and Serotonin Receptors

Arylpiperazine derivatives, including compounds structurally related to N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide, have been extensively studied for their affinity towards serotonin receptors. These compounds are known to interact with both 5-HT1A and 5-HT2C receptors, influencing various neurological pathways. The modulation of these receptors suggests potential applications in treating neurological disorders, including depression, anxiety, and schizophrenia, by balancing serotonin levels in the brain (Glennon, Naiman, Lyon, & Titeler, 1988).

Anticonvulsant Activity of Piperazine Derivatives

Hybrid molecules that incorporate the piperazine structure have shown broad spectra of anticonvulsant activity in preclinical models. These findings underline the potential of piperazine derivatives in the development of new antiepileptic drugs (AEDs), offering a promising therapeutic approach for epilepsy treatment. The effectiveness of these compounds across various seizure models highlights their potential in addressing different forms of epilepsy and pharmacoresistant seizures (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).

Interaction with α1A-Adrenoceptor

The binding affinity of N-phenylpiperazine derivatives towards the α1A-adrenoceptor, a critical receptor in cardiovascular system regulation, indicates the potential use of these compounds in cardiovascular disease treatment. By understanding the binding mechanisms, researchers can design drugs that specifically target diseases related to the cardiovascular system, offering a pathway to novel therapeutic agents (Zhao, Wang, Liu, Fan, Zhang, Yu, Wang, Li, Zhang, & Zheng, 2015).

Catalytic Applications

The use of copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides showcases the chemical utility of compounds related to N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide in synthetic chemistry. This application is crucial for developing pharmaceuticals and other organic compounds, demonstrating the versatility of piperazine derivatives beyond their biological interactions (De, Yin, & Ma, 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its specific biological activity, dosage, and route of administration. Without specific toxicity data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve detailed in vitro and in vivo studies to evaluate its biological activity, toxicity, and potential therapeutic applications. Additionally, studies could be conducted to optimize its structure and improve its pharmacokinetic properties .

properties

IUPAC Name

N'-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-17-6-5-7-18(16-17)23-21(27)20(26)22-10-11-24-12-14-25(15-13-24)19-8-3-2-4-9-19/h2-9,16H,10-15H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVFGYNLBFMLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.